molecular formula C13H13ClO3 B1603787 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid CAS No. 887978-71-4

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Cat. No. B1603787
CAS RN: 887978-71-4
M. Wt: 252.69 g/mol
InChI Key: RTHQIXYCYJHTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid” is likely to be an organic compound containing a carboxylic acid group (-COOH), a ketone group (C=O), and a chlorophenyl group (a benzene ring with a chlorine atom attached). These functional groups suggest that the compound could participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid, ketone, and chlorophenyl groups would significantly influence its structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like DFT calculations) could be used to analyze its structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, the ketone group could undergo addition reactions, and the chlorophenyl group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Scientific Research Applications

Aryl Cation Generation and Reactivity

The study by Protti et al. (2004) examined the photochemistry of chlorophenols and chloroanisoles, demonstrating the generation and reactivity of aryl cations, which could have implications in synthesizing arylated products and understanding the cationic mechanism of addition to alkenes. This research could potentially be applied in the development of novel synthetic pathways for related chemical compounds (Protti, Fagnoni, Mella, & Albini, 2004).

Cyclohexane Derivatives Synthesis

Nishino et al. (1991) explored the formation of 1,2-dioxanes using tris(2,4-pentanedionato)manganese(III) and manganese(III) acetate, highlighting a synthetic pathway that might offer insights into creating cyclohexane derivatives with potential applications in organic synthesis and materials science (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).

Supramolecular Architectures

Shan, Bond, and Jones (2003) reported on the co-crystallization of cyclohexane tricarboxylic acid with various organic bases, leading to the identification of supramolecular acid motifs. This study suggests potential applications in crystal engineering and the design of molecular materials with specific properties (Shan, Bond, & Jones, 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it to minimize risk .

properties

IUPAC Name

1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-10-3-1-2-9(8-10)13(12(16)17)6-4-11(15)5-7-13/h1-3,8H,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHQIXYCYJHTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607354
Record name 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

CAS RN

887978-71-4
Record name 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Reactant of Route 2
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Reactant of Route 3
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Reactant of Route 4
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Reactant of Route 5
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Reactant of Route 6
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.